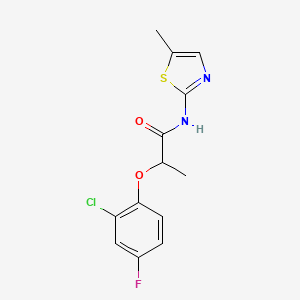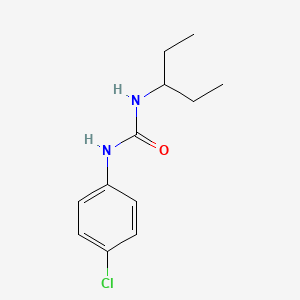
2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
描述
2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide, also known as CFPTP, is a chemical compound that has shown promising results in scientific research. It belongs to the class of thiazole-containing compounds and has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery.
作用机制
The exact mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is not fully understood. However, it has been suggested that 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide exerts its biological activity by inhibiting certain enzymes and signaling pathways in the body. For example, 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and physiological effects:
2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has also been shown to have anti-inflammatory and antioxidant effects, which could make it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
One of the main advantages of 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is its high purity, which makes it suitable for use in various laboratory experiments. 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.
未来方向
There are several potential future directions for research on 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide. One area of interest is the development of 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the molecular mechanisms underlying the biological activity of 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide. Additionally, further studies are needed to explore the potential side effects and toxicity of 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide, as well as its pharmacokinetics and pharmacodynamics in vivo.
科学研究应用
2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has also been studied for its anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for various diseases.
属性
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2S/c1-7-6-16-13(20-7)17-12(18)8(2)19-11-4-3-9(15)5-10(11)14/h3-6,8H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTJEIUZKVJNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)OC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonyl)-beta-alaninate](/img/structure/B4819185.png)

![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4819202.png)
![3-cyclopropyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4819223.png)
![3,3-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4819226.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4819235.png)

![2-(methoxymethyl)-3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4819248.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide](/img/structure/B4819255.png)
![N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4819260.png)

amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4819271.png)
![4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4819274.png)